molecular formula C18H22N2OS B5837506 N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)thiourea

N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)thiourea

Cat. No.: B5837506
M. Wt: 314.4 g/mol
InChI Key: IABBMFTZOXFJKD-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-N’-(4-methoxybenzyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a thiourea group bonded to a 4-isopropylphenyl and a 4-methoxybenzyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-N’-(4-methoxybenzyl)thiourea typically involves the reaction of 4-isopropylaniline with 4-methoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for thioureas often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are increasingly being adopted.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-N’-(4-methoxybenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a potential inhibitor of enzymes or receptors.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As an intermediate in the synthesis of agrochemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-N’-(4-methoxybenzyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-benzylthiourea
  • N-(4-methylphenyl)-N’-(4-methoxybenzyl)thiourea
  • N-(4-isopropylphenyl)-N’-(4-chlorobenzyl)thiourea

Uniqueness

N-(4-isopropylphenyl)-N’-(4-methoxybenzyl)thiourea is unique due to the presence of both isopropyl and methoxy substituents, which may impart distinct steric and electronic effects. These effects can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(4-propan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-13(2)15-6-8-16(9-7-15)20-18(22)19-12-14-4-10-17(21-3)11-5-14/h4-11,13H,12H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABBMFTZOXFJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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